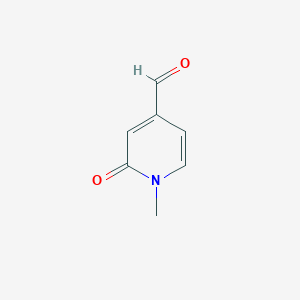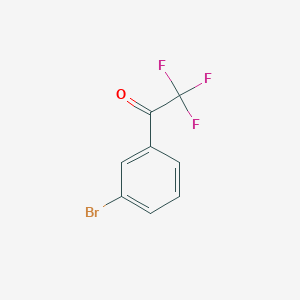
3'-Bromo-2,2,2-trifluoroacetophenone
Vue d'ensemble
Description
The compound 3'-Bromo-2,2,2-trifluoroacetophenone is a fluorinated organic compound that is characterized by the presence of a bromine atom and a trifluoromethyl group attached to an acetophenone structure. This compound serves as a versatile building block in organic synthesis, particularly in the construction of various heterocyclic compounds and in the derivatization of carboxylic acids for analytical purposes .
Synthesis Analysis
The synthesis of related bromo- and trifluoromethyl-containing compounds has been reported in the literature. For instance, 3-bromo-1,1,1-trifluoroacetone, a closely related compound, is readily available and has been utilized in the synthesis of different trifluoromethylated heterocycles and aliphatic compounds . Similarly, 2-bromo-3,3,3-trifluoropropene has been used in photocatalytic defluorinative reactions with N-aryl amino acids to generate gem-difluoro vinyl radicals for further radical cyclization . These synthetic approaches highlight the reactivity of bromo- and trifluoromethyl-substituted compounds in forming more complex structures.
Molecular Structure Analysis
The molecular structure of compounds similar to 3'-Bromo-2,2,2-trifluoroacetophenone has been studied using various techniques such as X-ray diffraction analysis. For example, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) was characterized, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom . Although not directly related to 3'-Bromo-2,2,2-trifluoroacetophenone, this study provides insight into the structural aspects of bromo- and difluoroacetate compounds.
Chemical Reactions Analysis
The reactivity of bromo- and trifluoromethyl-substituted compounds in chemical reactions is well-documented. 3-Bromo-2-pyrone, for example, undergoes smooth and regiospecific Diels-Alder cycloadditions with various dienophiles, followed by reductive debromination to produce halogen-free cycloadducts . Additionally, α-bromo enones have been reacted with 1,2-diamines to form 3-(trifluoromethyl)piperazin-2-ones via a rearrangement process . These reactions demonstrate the potential of bromo- and trifluoromethyl-substituted compounds to participate in complex transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3'-Bromo-2,2,2-trifluoroacetophenone and related compounds are influenced by the presence of the bromine atom and the trifluoromethyl group. These substituents can affect the compound's reactivity, boiling point, solubility, and other physicochemical characteristics. For instance, the use of 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester in the derivatization of carboxylic acids suggests that the bromo- and trifluoromethyl groups can enhance the reactivity of the compound towards nucleophilic attack, facilitating the formation of stable derivatives for analytical applications . The synthesis of 1,1,1-trifluoro-1,2-epoxypropane from 3-bromo-1,1,1-trifluoroacetone further illustrates the chemical versatility of such compounds .
Applications De Recherche Scientifique
It’s worth noting that organofluorine compounds, in general, have been used in the synthesis of new fluorinated polymers, which have high average molecular weight, high thermal stability, and good film-forming properties . They have also been used as organocatalysts for the oxidation of tertiary amines and azines to N-oxides .
3’-Bromo-2,2,2-trifluoroacetophenone is a type of organofluorine compound. While specific applications for this compound are not well-documented, organofluorine compounds are generally used in various fields due to their unique properties . Here are some potential applications based on the properties of similar compounds:
-
Synthesis of Fluorinated Polymers
-
Organocatalyst for Oxidation Reactions
-
Preparation of Carbonyl-Bridged Bithiazole Derivatives
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-bromophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKNUXPHMQZTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562586 | |
| Record name | 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-2,2,2-trifluoroacetophenone | |
CAS RN |
655-26-5 | |
| Record name | 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Bromo-2,2,2-trifluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



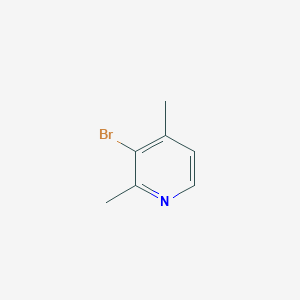

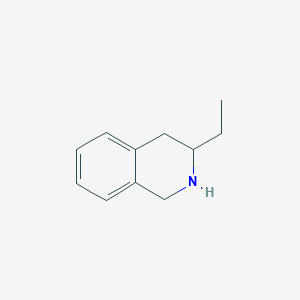


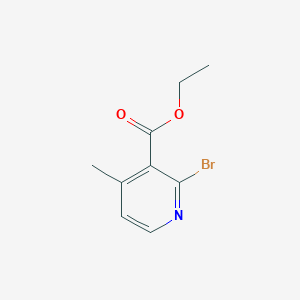
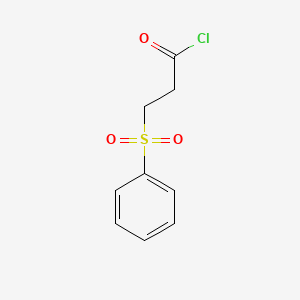

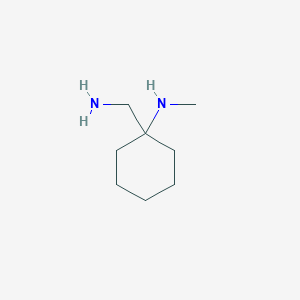
amine](/img/structure/B1283245.png)

